molecular formula C31H41N5O3 B1574531 ISOX DUAL

ISOX DUAL

Cat. No.: B1574531
M. Wt: 531.69
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Bromodomain Inhibitors in Chemical Biology

The study of bromodomains—protein modules that recognize acetylated lysine residues on histones and transcription factors—began with the structural characterization of the PCAF bromodomain in 1999. Early inhibitors, such as JQ1 and I-BET762, targeted the bromodomain and extraterminal (BET) family proteins (e.g., BRD4) but exhibited pan-BET activity, inhibiting both BD1 and BD2 domains indiscriminately. This lack of selectivity limited their therapeutic utility due to dose-limiting toxicities and transient efficacy.

The discovery of BD1- and BD2-selective inhibitors (e.g., iBET-BD1 and iBET-BD2) highlighted the functional divergence between bromodomains, with BD1 inhibition showing greater antitumor activity in leukemia models. Concurrently, non-BET bromodomains, such as those in CBP/p300, emerged as viable targets due to their roles in enhancer-mediated oncogene expression. ISOX-DUAL builds on these insights by co-targeting BRD4 and CBP/p300, two nodes in the epigenetic regulatory network.

Dual Targeting Strategy: Rationale for CBP/BRD4 Co-Inhibition

BRD4 and CBP/p300 operate synergistically in transcriptional regulation. BRD4 recruits positive transcription elongation factor b (P-TEFb) to acetylated chromatin, enabling RNA polymerase II activation, while CBP/p300 catalyzes histone acetylation to maintain open chromatin states. In cancers such as prostate adenocarcinoma and multiple myeloma, this partnership drives oncogenic programs (e.g., MYC overexpression). Dual inhibition disrupts both chromatin recognition (via BRD4) and acetylation (via CBP/p300), leading to sustained transcriptional repression.

Table 1: Key Targets of ISOX-DUAL

Target IC₅₀ (μM) Role in Transcription
CBP/p300 0.65 Histone acetyltransferase activity
BRD4 1.5 Transcriptional elongation

ISOX-DUAL reduces pro-inflammatory cytokine production (e.g., IL-6, IL-1β) in macrophages by attenuating NF-κB signaling, underscoring its potential in inflammatory diseases. In contrast to single-target BET inhibitors, dual targeting mitigates resistance mechanisms and enhances efficacy in preclinical models.

Structural Uniqueness of ISOX-DUAL Among Acetyl-Lysine Competitive Inhibitors

ISOX-DUAL’s structure (C₃₁H₄₁N₅O₃, molecular weight 531.69 g/mol) features a benzimidazole core linked to a dimethylisoxazole moiety and a morpholine-containing side chain. The dimethylisoxazole group mimics acetyl-lysine, competing for binding in the hydrophobic pockets of both CBP/p300 and BRD4 bromodomains. The morpholine segment enhances solubility and pharmacokinetic properties, while the flexible ethylene spacer allows simultaneous engagement of both targets.

Table 2: Structural Features of ISOX-DUAL

Feature Role
Dimethylisoxazole Acetyl-lysine mimetic
Benzimidazole core Stabilizes interactions with BRD4 BD1
Morpholine side chain Improves solubility and bioavailability

X-ray crystallography (PDB: 9F1K) confirms that ISOX-DUAL occupies the acetyl-lysine binding site of BRD4’s first bromodomain, forming hydrogen bonds with conserved asparagine residues (e.g., Asn140). Analogous interactions are hypothesized for CBP/p300, though structural data remain unpublished.

Properties

Molecular Formula

C31H41N5O3

Molecular Weight

531.69

Synonyms

[3-[4-[2-[5-(Dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl]ethyl]phenoxy]propyl]dimethylamine

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

ISOX DUAL has several key applications:

Epigenetic Research

  • Role : As a chemical probe, this compound is utilized to study the influence of bromodomains on gene expression and transcriptional regulation.
  • Impact : It aids in understanding epigenetic modifications that affect various biological processes .

Cancer Research

  • Role : The compound is investigated for its ability to inhibit cancer cell growth, particularly in osteosarcoma models.
  • Findings : Studies indicate significant inhibitory effects on the growth and metastasis of osteosarcoma cells, suggesting its potential as a therapeutic agent .

Drug Discovery

  • Role : this compound serves as a lead compound in the development of new drugs targeting bromodomains.
  • Comparison with Other Compounds : It offers broader inhibition compared to selective inhibitors like JQ1 (BRD4-specific) and SGC-CBP30 (CBP-specific), making it a valuable tool for studying interactions between different bromodomains .

Impact on Cell Viability

A study comparing this compound with combination therapies (JQ1 + SGC-CBP30) revealed that while this compound inhibited cell viability, its effects were less pronounced than those observed with the combination treatment. The combination showed a stronger inhibitory effect on multiple myeloma cell lines, indicating that this compound may not provide additional benefits over existing therapies .

Inhibition of Cytokine Production

Research has demonstrated that this compound downregulates pro-inflammatory cytokines such as IL-6 and IL-1β in macrophages, suggesting its role in modulating immune responses . This property may have implications for therapeutic strategies targeting inflammatory diseases.

Comparison with Similar Compounds

Target Selectivity and Potency

ISOX DUAL’s dual inhibition contrasts with selective bromodomain inhibitors (Table 1):

Compound Targets IC₅₀ (µM) Key Findings
This compound BRD4, CBP/p300 1.5 (BRD4), 0.65 (CBP/p300) Moderate dual activity; limited cell viability reduction in MM .
JQ1 BET family (BRD4) 0.27–0.42 Most potent BET inhibitor; significantly reduces MYC/IRF4 protein levels .
OTX015 BET family (BRD4) 0.47–1.9 Comparable to JQ1 in cytotoxicity; FDA-approved for hematologic cancers .
SGC-CBP30 CBP/p300 1.58–5 Selective CBP/p300 inhibitor; synergizes with JQ1 but ineffective alone .
JQ1 + SGC-CBP30 BRD4 + CBP/p300 0.28–0.67 Superior to this compound; no antagonism/synergy observed .

Key Observations :

  • Potency Gap : this compound’s higher IC₅₀ values for BRD4 and CBP/p300 correlate with reduced cell viability inhibition (2.15–7.70 µM vs. JQ1’s 0.27–0.42 µM) .
  • Mechanistic Limitations : While this compound downregulates MYC and IRF4, its effect is weaker than JQ1 or OTX013. For example, JQ1 reduces MYC protein levels by >50% in MM cells within 48 hours, whereas this compound shows marginal suppression .
  • Combination Therapy : Co-treatment with JQ1 and SGC-CBP30 achieves lower IC₅₀ values (0.28–0.67 µM) than this compound alone, suggesting dual inhibition via separate agents is more effective .
Structural and Functional Contrasts
  • JQ1/OTX015 : These BET inhibitors lack CBP/p300 affinity but exhibit stronger BRD4 binding due to optimized triazolo-diazepine scaffolds .
  • SGC-CBP30: A pyridopyrimidinone derivative selective for CBP/p300, it fails as a single agent but enhances JQ1’s efficacy .
  • This compound : Its benzimidazole-isoxazole design aims for balanced dual inhibition but suffers from lower binding affinity, likely due to steric hindrance or suboptimal KAc mimicry .
Transcriptional and Apoptotic Effects
  • MYC/IRF4 Suppression : this compound reduces MYC and IRF4 by 20–40% in MM cells, whereas JQ1 achieves >60% reduction .
  • Downstream Gene Modulation : this compound weakly suppresses KLF2 and PRDM1 (IRF4 targets) compared to JQ1 (p < 0.001 vs. p < 0.01 for this compound) .
  • Apoptosis Induction : In pancreatic cancer (PC), this compound (IC₅₀ = 0.14–3.80 µM) induces apoptosis via HDAC6/cMyc axis inhibition, a mechanism distinct from BET inhibitors .

Preparation Methods

Initial Amine Functionalization

  • Starting from the appropriate precursor, 4-(2-aminoethyl)morpholine is introduced.
  • Reaction conditions: Triethylamine (TEA), DMSO solvent, 80 °C for 1–2 hours or microwave-assisted heating at 120 °C for 10 minutes.
  • Yield: Quantitative conversion to intermediate amine derivative.

Installation of the Isoxazole Moiety via Suzuki–Miyaura Cross-Coupling

  • Reagents: 3,5-dimethylisoxazole-4-boronic acid pinacol ester.
  • Catalyst: PdCl2(dppf)·DCM.
  • Base: Potassium phosphate (K3PO4).
  • Solvent system: 1,4-dioxane/water mixture.
  • Conditions: Reflux for 16 hours.
  • Outcome: High yield (~94%) of the isoxazole-functionalized intermediate.
  • Optimization involved screening various palladium catalysts, bases, and boron reagents under microwave and thermal conditions to minimize side reactions and maximize yield.

Reduction and Oxidation Steps

  • Multi-step transformation involving:
    • Protection of hydroxyl groups with tert-butyldimethylsilyl chloride (TBSCl).
    • Reduction using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 30 °C.
    • Oxidation with Dess–Martin periodinane (DMP) in dichloromethane (DCM) at room temperature.
  • Combined yield over these three steps: Approximately 72%.

Reductive Amination and Deprotection

  • Reductive amination using sodium dithionite (Na2S2O4) in ethanol at 80 °C for 12 hours.
  • Subsequent deprotection with tetrabutylammonium fluoride (TBAF) in THF at room temperature for 3 hours.
  • Yield for deprotection step: 62%.

Final Alkylation and Hydrolysis

  • Alkylation with 3-(dimethylamino)propyl chloride hydrochloride in the presence of cesium carbonate (Cs2CO3) and sodium iodide (NaI) in acetonitrile (MeCN) at reflux for 16 hours.
  • Hydrolysis using lithium hydroxide monohydrate (LiOH·H2O) in THF/water at room temperature for 16 hours.
  • Alkylation yield: 87%.
  • Hydrolysis yield: Quantitative.

Amide Bond Formation

  • Coupling of 4-hydroxyphenyl propionic acid with the crude diamine intermediate.
  • Reagents: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), triethylamine.
  • Solvent: Dimethylformamide (DMF).
  • Reaction conditions: Ambient temperature, overnight stirring.
  • Work-up: Partition between dichloromethane and water, followed by extractions and washes.
  • This step finalizes the ISOX-DUAL structure.

Data Table: Summary of Key Reaction Steps and Yields

Step No. Reaction Description Reagents & Conditions Yield (%) Notes
1 Amine functionalization 4-(2-aminoethyl)morpholine, TEA, DMSO, 80 °C, 1–2 h Quant. Microwave option: 120 °C, 10 min
2 Suzuki–Miyaura cross-coupling 3,5-dimethylisoxazole-4-boronic acid pinacol ester, PdCl2(dppf)·DCM, K3PO4, 1,4-dioxane/H2O, reflux 16 h 94 Optimized to minimize side reactions
3 Protection, reduction, oxidation TBSCl/imidazole/DCM; LiAlH4/THF; DMP/DCM 72 (combined) Multi-step sequence
4 Reductive amination and deprotection Na2S2O4/EtOH, 80 °C; TBAF/THF, rt 33 (reductive amination), 62 (deprotection) Improved purification
5 Alkylation and hydrolysis 3-(dimethylamino)propyl chloride hydrochloride, Cs2CO3, NaI, MeCN, reflux; LiOH·H2O, THF/H2O, rt 87 (alkylation), Quant. (hydrolysis) Efficient final modifications
6 Amide bond formation 4-hydroxyphenyl propionic acid, HATU, triethylamine, DMF, rt, overnight Not specified Final coupling step

Research Findings and Advantages of the Optimized Method

  • The optimized synthesis significantly improves scalability, enabling production of ISOX-DUAL at tens of grams scale with consistent yields.
  • The Suzuki–Miyaura coupling optimization is critical, employing boronate esters and specific catalysts to avoid hydrodehalogenation and protodeboronation, which were major yield-limiting factors in earlier methods.
  • The multi-step protection, reduction, and oxidation sequence was refined to improve overall yield and purity.
  • The final amide bond formation step uses mild conditions to preserve sensitive functional groups.
  • The methodology allows for late-stage diversification by substituting alternative dimethyl-isoxazole acetyl-lysine motifs, enhancing the versatility of the compound for chemical biology applications.

Q & A

Q. What is the molecular structure of ISOX DUAL, and how does it influence its dual inhibitory activity?

this compound ([3-[4-[2-[5-(dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl]ethyl]phenoxy]propyl]dimethylamine) features a benzimidazole scaffold with a 3,5-dimethylisoxazole group acting as an acetylated lysine (KAc) mimic. This structure enables dual binding to BRD4 and CBP/p300 bromodomains. The isoxazole moiety mimics KAc interactions, while the morpholine-ethyl group enhances solubility and target engagement .

Q. What experimental methods are used to validate this compound’s dual inhibition mechanism?

Competitive binding assays (e.g., fluorescence anisotropy or AlphaScreen) are employed to measure IC50 values against BRD4 and CBP/p300. Structural validation via X-ray crystallography or molecular docking clarifies binding modes. For example, studies show this compound achieves balanced inhibition (e.g., IC50 ~100 nM for both targets) through optimized π-π stacking and hydrogen bonding .

Q. How is this compound synthesized, and what analytical techniques ensure purity?

Synthesis involves coupling the benzimidazole core with the isoxazole group via Suzuki-Miyaura cross-coupling. Purity is confirmed using HPLC (>95%) and LC-MS for molecular weight verification. NMR (1H/13C) and elemental analysis validate structural integrity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s degradation pathways across experimental studies?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) analyze Fukui functions to identify reactive sites. For this compound, the N-O bond in the isoxazole ring is prone to cleavage via electrophilic or radical attacks, while its metabolite (DKN) undergoes nucleophilic substitution at carbonyl groups. Conflicting degradation data (e.g., soil vs. aqueous conditions) are reconciled by modeling solvent effects and transition states .

Q. What strategies optimize this compound’s selectivity for BRD4 vs. CBP/p300 in transcriptional regulation studies?

Structure-activity relationship (SAR) tuning modifies substituents on the benzimidazole scaffold. For example:

  • Increased BRD4 selectivity : Bulkier groups (e.g., tert-butyl) reduce CBP/p300 affinity.
  • Balanced dual inhibition : Smaller substituents (e.g., methyl) maintain flexibility for both targets. MD simulations and free-energy perturbation (FEP) quantify binding energy contributions .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Pharmacokinetic (PK) studies track bioavailability and metabolism. For instance:

  • In vitro : High potency (IC50 < 200 nM) in cell-free assays.
  • In vivo : Reduced efficacy due to rapid hepatic metabolism of the morpholine-ethyl group. Solutions include prodrug formulations or substituting metabolically labile groups .

Methodological Guidance

Designing experiments to compare this compound with other dual bromodomain inhibitors (e.g., JQ1):

  • Step 1 : Use dose-response curves (BRD4/CBP/p300 inhibition) to calculate selectivity ratios.
  • Step 2 : Transcriptomic profiling (RNA-seq) identifies unique gene clusters regulated by this compound vs. JQ1.
  • Step 3 : Validate functional outcomes (e.g., apoptosis assays in cancer cell lines) .

Analyzing contradictory data on this compound’s stability in aqueous environments:

  • Hypothesis : pH-dependent degradation via hydrolysis.
  • Method : Conduct accelerated stability studies (40°C, 75% RH) at pH 3–9. Monitor degradation products via LC-MS/MS.
  • Outcome : Degradation peaks at pH 7–8 correlate with Fukui function-predicted nucleophilic attack sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.